molecular formula C9H11ClN4S B12918329 8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine CAS No. 90416-24-3

8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine

Cat. No.: B12918329
CAS No.: 90416-24-3
M. Wt: 242.73 g/mol
InChI Key: ALEIWELEQMMGMG-UHFFFAOYSA-N
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Description

8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloroethylthio group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are widely studied due to their significant roles in various biological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine typically involves the alkylation of 9-ethyl-9H-purine with 2-chloroethylthiol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction with the purine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-((2-Chloroethyl)thio)-9-ethyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the thioether group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloroethyl group under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-((2-Chloroethyl)thio)-9-ethyl-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another alkylating agent with a similar chloroethyl group.

    Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.

    Melphalan: An alkylating agent used in the treatment of multiple myeloma.

Uniqueness

8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is unique due to its specific purine structure combined with the chloroethylthio group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

90416-24-3

Molecular Formula

C9H11ClN4S

Molecular Weight

242.73 g/mol

IUPAC Name

8-(2-chloroethylsulfanyl)-9-ethylpurine

InChI

InChI=1S/C9H11ClN4S/c1-2-14-8-7(5-11-6-12-8)13-9(14)15-4-3-10/h5-6H,2-4H2,1H3

InChI Key

ALEIWELEQMMGMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC=C2N=C1SCCCl

Origin of Product

United States

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